![molecular formula C10H11NO5S B2775471 (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 924871-08-9](/img/structure/B2775471.png)
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid, also known as AMPA, is a compound that belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists. AMPA is a synthetic compound that has been widely studied due to its potential therapeutic applications in various neurological disorders.
科学的研究の応用
Acrylamide Applications in Industry
Acrylamide, structurally related due to its acrylic acid functionality, is widely used in industrial applications, notably in the production of polyacrylamide. Polyacrylamides are employed extensively in water and wastewater treatment, pulp and paper processing, and mining. The formation of acrylamide in food products during heat treatment has led to significant research into its occurrence, chemistry, and potential health risks, driving advancements in understanding its formation and strategies for mitigation (Taeymans et al., 2004).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives, which share the acrylic acid functionality, have been studied for their potential as anticancer agents. The reactivity of cinnamic acid allows for the creation of various derivatives with significant medicinal properties. Research in the past two decades has highlighted the antitumor efficacy of various cinnamoyl derivatives, underscoring their underutilized potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Production of Acrylic Acid
Lactic acid, derived from biomass, serves as a precursor for several chemicals including acrylic acid through biotechnological routes. This green chemistry approach underlines the potential of using lactic acid for the production of valuable chemicals, offering a sustainable alternative to petrochemical processes. The review by Gao, Ma, and Xu (2011) discusses the current status and future prospects of producing chemicals like acrylic acid from lactic acid, highlighting the environmental benefits of biotechnological processes over traditional chemical synthesis routes (Gao, Ma, & Xu, 2011).
Plasma Polymerization for Biomedical Applications
The plasma polymerization of acrylic acid, a process related to the functionalities of "(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid," has been explored for creating thin films with specific surface chemistries for biomedical applications. These coatings, rich in carboxylic acid groups, have shown promise in stimulating cell adhesion and proliferation, indicating their potential for use in tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).
Environmentally Friendly Acid Cleaning
Sulfamic acid, known for its cleaning and corrosion inhibition properties, presents an environmentally friendly alternative for industrial cleaning applications. Its solutions are used to remove scales and rust from metal surfaces, highlighting the move towards safer and less toxic cleaning agents. This review underscores the importance of selecting environmentally benign substances for industrial applications, aligning with global sustainability goals (Verma & Quraishi, 2022).
特性
IUPAC Name |
(E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBAZVFULZYDEN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2775388.png)



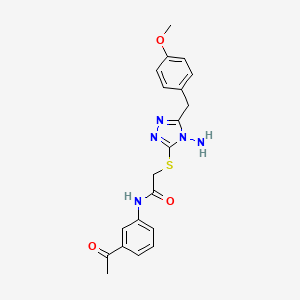
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2775400.png)
![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)
![N-{1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2775403.png)
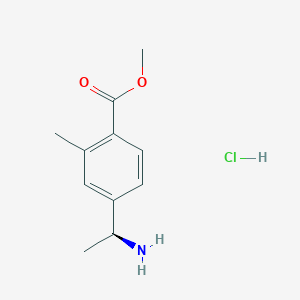

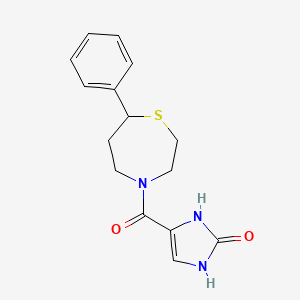
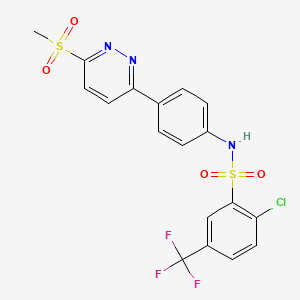
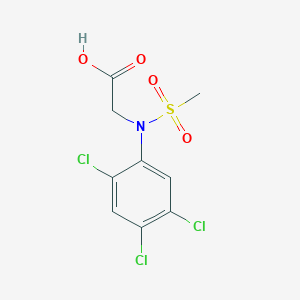
![1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2775411.png)